Regulatory Threshold-Driven Need for Enantiomeric Purity Control
The ICH Q3A guideline establishes that any impurity in a new drug substance must be identified if its level exceeds 0.10% (or 1.0 mg/day intake, whichever is lower) and qualified if above 0.15% [1]. Given that Lurasidone is administered chronically at therapeutic doses up to 160 mg/day [2], the detection and quantification of its enantiomeric impurity, ent-Lurasidone, at these trace levels is a regulatory requirement. Failure to control this impurity below the qualification threshold could necessitate costly and time-consuming toxicology studies.
| Evidence Dimension | Impurity Qualification Threshold |
|---|---|
| Target Compound Data | ent-Lurasidone is an impurity in Lurasidone API. |
| Comparator Or Baseline | ICH Q3A qualification threshold for impurities. |
| Quantified Difference | Any impurity ≥0.15% (or 1.0 mg/day) must be qualified for safety. |
| Conditions | Regulatory framework for new drug substances (ICH Q3A). |
Why This Matters
Procuring a well-characterized ent-Lurasidone Hydrochloride reference standard is essential for meeting regulatory requirements for enantiomeric purity, directly impacting the cost and timeline of drug development and commercial manufacturing.
- [1] ICH Q3A(R2): Impurities in New Drug Substances. Section 3.2: Thresholds. View Source
- [2] Latuda® (lurasidone hydrochloride) tablets, for oral use. Prescribing Information. Sunovion Pharmaceuticals Inc. 2010. View Source
